molecular formula C14H16N2O4S B3840450 N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline

Cat. No.: B3840450
M. Wt: 308.35 g/mol
InChI Key: LKPXWDBZYWTSNM-ZSOIEALJSA-N
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Description

The compound “N,N-dimethyl-4-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]aniline” is a complex organic molecule. It contains an aniline group (a benzene ring attached to an amine), which is further substituted with a dimethylamino group and a complex thienylidene group . The thienylidene group contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), which is further substituted with a methyl group and a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aniline and thiophene rings would likely contribute to a planar structure, while the nitro group would add polarity . The dimethylamino group could potentially participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the nitro group could make it relatively polar, potentially affecting its solubility in different solvents . The aromatic rings could contribute to a relatively high boiling point and low vapor pressure .

Scientific Research Applications

Electronic Structures and Conformations

The electronic structures and molecular conformations of derivatives like N,N-dimethyl-4-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]aniline have been a subject of study. Research has explored these structures using electronic absorption spectroscopy and CNDO/S CI calculations, providing insights into the twisted conformations of the 4-nitro derivatives (Akaba, Tokumaru, & Kobayashi, 1980).

Synthesis and Optical Properties

The synthesis of organic materials based on donor-acceptor systems, such as N,N-dimethyl-4-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]aniline, has been conducted. These compounds have been characterized using techniques like X-ray diffraction and UV-absorption spectroscopy, revealing their crystal structures and optical properties (Shili et al., 2020).

Effects on pKa

Studies have also focused on the effects of N-alkylation and N,N-dialkylation on the pKa of compounds similar to N,N-dimethyl-4-nitroaniline. These studies help in understanding the inductive and solvation effects involving the aromatic amines and their derivatives (Eastes, Aldridge, & Kamlet, 1969).

Synthesis and Characterization of Cationic Complexes

Research in the field of coordination chemistry has included the synthesis and characterization of cationic complexes involving ligands like N,N-dimethyl-4-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]aniline. These studies provide insights into the coordination behavior and molecular structures of these complexes (Belkhiria et al., 2018).

Electrochemical Applications

An electrochemical strategy has been developed to determine various pollutants in water samples, employing derivatives of N,N-dimethyl-4-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]aniline as modifiers for electrocatalytic analysis. This highlights the potential of such compounds in environmental monitoring and pollution control (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended for use as a drug or pesticide, for example, the mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. For example, many nitro compounds are potentially explosive, and amines can be corrosive and harmful if inhaled, ingested, or in contact with skin .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include investigating its reactivity, studying its behavior in biological systems, or developing methods to synthesize it more efficiently or from renewable resources .

Properties

IUPAC Name

N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10-13(16(17)18)9-21(19,20)14(10)8-11-4-6-12(7-5-11)15(2)3/h4-8H,9H2,1-3H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPXWDBZYWTSNM-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CS(=O)(=O)C1=CC2=CC=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(CS(=O)(=O)/C1=C\C2=CC=C(C=C2)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline
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N,N-dimethyl-4-[(Z)-(4-methyl-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]aniline

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